molecular formula C17H14O5 B1229964 Kuhlmannin

Kuhlmannin

Cat. No.: B1229964
M. Wt: 298.29 g/mol
InChI Key: ABUBCBFUQXIEAU-UHFFFAOYSA-N
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Description

Kuhlmannin is a naturally occurring coumarin derivative identified in studies investigating cellular protective activities against oxidative stress. This compound was highlighted in a 2005 study examining fraxin (a coumarin from Weigela florida var. glabbra) and structurally related compounds. It demonstrated moderate antioxidative effects, recovering human umbilical vein endothelial cell (HUVEC) viability by 18.2% under hydrogen peroxide (H₂O₂)-induced oxidative stress .

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

6-hydroxy-7,8-dimethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-16-13(18)8-12-11(10-6-4-3-5-7-10)9-14(19)22-15(12)17(16)21-2/h3-9,18H,1-2H3

InChI Key

ABUBCBFUQXIEAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kuhlmannin typically involves the reaction of appropriate phenolic precursors under specific conditions. One common method includes the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the coumarin ring structure. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Kuhlmannin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Kuhlmannin has several scientific research applications, including:

Mechanism of Action

Kuhlmannin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response. This compound upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Kuhlmannin belongs to the coumarin family, which includes fraxin, fraxidin methyl ether, prenyletin, and others. Below is a systematic comparison based on structural similarity, biological efficacy, and mechanistic insights.

Structural Similarity and Bioactivity

A 2005 study screened 18 coumarins structurally related to fraxin (≥70% similarity) and identified seven with significant cell-protective effects (Table 1).

Table 1: Cell Viability Enhancement of this compound vs. Similar Coumarins

Compound Enhancement of HUVEC Viability Structural Features (Relative to Fraxin)
Fraxidin methyl ether 29.4% Methylation of hydroxyl groups
Prenyletin 26.4% Prenyl side chain
Methoxsalen 20.8% Methoxy and psoralen moieties
Diffratic acid 19.9% Carboxylic acid substitution
Rutoside 19.1% Glycosylation (rutinoside group)
Xanthyletin 18.4% Dimethylpyran ring fusion
This compound 18.2% Unspecified substituents (likely hydroxyl or methoxy groups)

Key findings:

  • Fraxidin methyl ether and prenyletin showed superior activity, likely due to lipophilic groups (methyl or prenyl) enhancing membrane permeability or radical scavenging .
  • This compound ’s lower efficacy suggests substituents critical for antioxidative interactions (e.g., hydroxyl positioning) may be suboptimal compared to top-performing analogs .
Mechanistic Divergence

While all seven compounds upregulated antiapoptotic genes (e.g., clusterin, apoptosis inhibitor 5), this compound’s weaker effect implies differential gene regulation efficiency or off-target interactions. For example:

  • Methoxsalen (20.8% viability), a known photosensitizer, may act via dual antioxidative and UV-mediated pathways absent in this compound .
  • Rutoside (19.1% viability) benefits from glycosylation, improving solubility and cellular uptake—a feature absent in non-glycosylated this compound .
Pharmacological and Industrial Relevance
  • Toxicity and Safety : Coumarins like methoxsalen have well-documented phototoxic risks, whereas this compound’s safety profile remains understudied .
  • Industrial Applications : Unlike xanthyletin (used in agrochemicals) or rutoside (a dietary supplement), this compound lacks commercial utilization data, highlighting a research gap .

Critical Analysis of Evidence Limitations

  • Structural Data : The absence of this compound’s exact structure in the provided evidence limits mechanistic interpretation. PubChem3D or crystallographic data could clarify conformational influences on bioactivity .
  • Assay Variability : The HUVEC viability assay () used a single H₂O₂ concentration; dose-response studies are needed to compare potency thresholds .
  • Source Diversity : Reliance on one primary study () risks bias. Cross-referencing with Ullmann’s Encyclopedia or Kirk-Othmer () could validate industrial or toxicological claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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